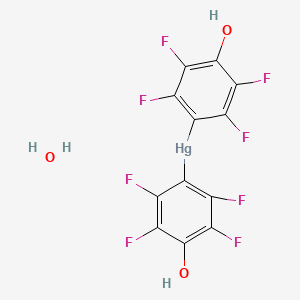
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate is a chemical compound with the molecular formula C12H2F8HgO2·H2O . This compound is known for its unique structure, which includes a mercury atom bonded to two tetrafluorohydroxyphenyl groups. The presence of fluorine atoms and the hydroxyl groups contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate typically involves the reaction of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with a mercury-containing reagent under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different mercury-containing species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity is a concern.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate exerts its effects involves the interaction of the mercury atom with various molecular targets. The fluorine atoms and hydroxyl groups play a role in modulating the reactivity and binding affinity of the compound. The pathways involved include the formation of stable complexes with other molecules and the potential disruption of biological processes due to mercury’s known toxicity .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate include other mercury-containing organic compounds such as:
Bis(4-hydroxyphenyl)mercury: Lacks the fluorine atoms, resulting in different reactivity and properties.
Bis(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury: Contains methoxy groups instead of hydroxyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
873889-26-0 |
|---|---|
Formule moléculaire |
C12H4F8HgO3 |
Poids moléculaire |
548.74 g/mol |
Nom IUPAC |
bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate |
InChI |
InChI=1S/2C6HF4O.Hg.H2O/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h2*11H;;1H2 |
Clé InChI |
HRGOKDYZNYNRNX-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)O)F)F)F)F)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


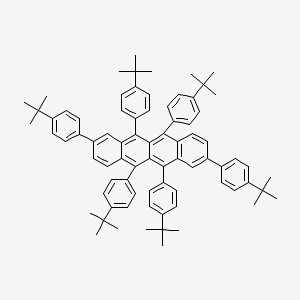

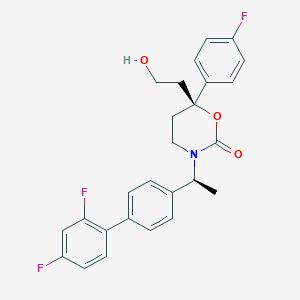
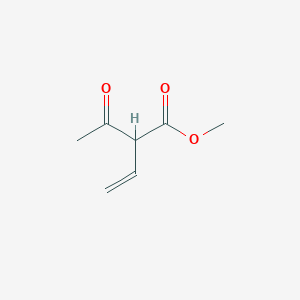

![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)

![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
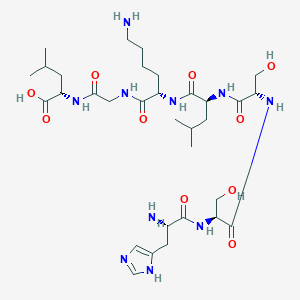
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
